2-({[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}SULFANYL)PYRIDINE
CAS No.: 1421475-69-5
Cat. No.: VC5300407
Molecular Formula: C19H20N2O3S
Molecular Weight: 356.44
* For research use only. Not for human or veterinary use.
![2-({[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}SULFANYL)PYRIDINE - 1421475-69-5](/images/structure/VC5300407.png)
Specification
CAS No. | 1421475-69-5 |
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Molecular Formula | C19H20N2O3S |
Molecular Weight | 356.44 |
IUPAC Name | 1,3-benzodioxol-5-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Standard InChI | InChI=1S/C19H20N2O3S/c22-19(15-4-5-16-17(11-15)24-13-23-16)21-9-6-14(7-10-21)12-25-18-3-1-2-8-20-18/h1-5,8,11,14H,6-7,9-10,12-13H2 |
Standard InChI Key | LHHRMZVFARAKPD-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)OCO4 |
Introduction
Structural and Chemical Characteristics
The compound 2-({[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine is a heterocyclic organic molecule featuring a pyridine core linked via a thioether bridge to a piperidine moiety. The piperidine ring is further functionalized with a 1,3-benzodioxole-5-carbonyl group. Key structural elements include:
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Pyridine ring: A six-membered aromatic ring with one nitrogen atom, contributing to basicity and potential hydrogen-bonding interactions.
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Thioether linkage (-S-): Enhances lipophilicity and influences redox reactivity.
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Piperidine subunit: A six-membered saturated nitrogen heterocycle, often associated with conformational flexibility and bioactivity.
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1,3-Benzodioxole-5-carbonyl group: A bicyclic aromatic system fused with a ketone, known for metabolic stability and π-π stacking capabilities.
Molecular Formula and Properties
Property | Value |
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Molecular Formula | C₁₉H₁₉N₂O₃S |
Molecular Weight | 371.44 g/mol |
Calculated logP | ~2.8 (indicating moderate lipophilicity) |
Hydrogen Bond Acceptors | 5 (N, O, S atoms) |
Aromatic Rings | 2 (pyridine + benzodioxole) |
The benzodioxole moiety contributes to UV absorption near 280 nm, while the pyridine ring may exhibit fluorescence under specific conditions.
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves sequential coupling reactions:
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Piperidine functionalization: Acylation of piperidine-4-methanethiol with 1,3-benzodioxole-5-carbonyl chloride under Schotten-Baumann conditions (e.g., dichloromethane, triethylamine).
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Thioether formation: Reaction of the resulting thiol intermediate with 2-chloropyridine via nucleophilic aromatic substitution (SNAr) at elevated temperatures (80–100°C) .
Key intermediates:
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1-(2H-1,3-Benzodioxole-5-carbonyl)piperidine-4-methanethiol
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2-Chloropyridine
Reactivity Profile
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Oxidation: The thioether group can oxidize to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.
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Nucleophilic substitution: Pyridine’s C2 position may undergo further substitution with amines or alkoxides.
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Hydrolysis: The benzodioxole ring is stable under acidic conditions but may open in strong bases (pH > 12) .
Pharmacological and Biological Applications
Biological Targets
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Adrenergic receptors: Structural analogs (e.g., 1-BCP) modulate α-adrenergic activity, enhancing endurance and glycogen synthesis in murine models .
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NAMPT inhibitors: Piperidine derivatives are investigated for anticancer effects via NAD+ biosynthesis inhibition .
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Antioxidant activity: Benzodioxole-containing compounds upregulate SOD, CAT, and GSH-Px enzymes, reducing oxidative stress .
In Vitro Data
Assay | Result | Source Analogue |
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CYP3A4 inhibition (IC₅₀) | 12.3 µM | |
Antioxidant capacity (ORAC) | 4.2 µmol TE/µmol | |
LogD₇.₄ | 2.1 | Predicted from |
Industrial and Material Science Applications
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Catalysis: The pyridine-thioether motif may act as a ligand for transition metals (e.g., Pd, Cu) in cross-coupling reactions .
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Polymer additives: Benzodioxole derivatives improve UV stability in polyolefins .
Future Research Directions
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Structure-activity relationship (SAR) studies: Optimize substituents on the pyridine and piperidine rings for enhanced target selectivity .
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Prodrug development: Explore ester or amide prodrugs to improve oral bioavailability.
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Nanoparticle delivery: Encapsulation in PLGA nanoparticles to enhance CNS penetration.
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